REACTION_CXSMILES
|
C(OC([N:6]1[CH2:12][CH2:11][CH2:10][N:9]([C:13]2[N:17]([CH2:18][CH2:19][O:20][CH2:21][CH3:22])[C:16]3[CH:23]=[CH:24][CH:25]=[CH:26][C:15]=3[N:14]=2)[CH2:8][CH2:7]1)=O)C.O.NN.[OH-].[K+]>C(O)CO.O>[CH2:21]([O:20][CH2:19][CH2:18][N:17]1[C:16]2[CH:23]=[CH:24][CH:25]=[CH:26][C:15]=2[N:14]=[C:13]1[N:9]1[CH2:10][CH2:11][CH2:12][NH:6][CH2:7][CH2:8]1)[CH3:22] |f:1.2,3.4|
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Name
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1-ethoxycarbonyl-4-(1-(2-ethoxyethyl)-1H-benzimidazol-2-yl)[1,4]diazepane
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Quantity
|
17.2 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)N1CCN(CCC1)C1=NC2=C(N1CCOCC)C=CC=C2
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
40.7 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Heat to reflux
|
Type
|
TEMPERATURE
|
Details
|
cool the reaction mixture
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Type
|
EXTRACTION
|
Details
|
Extract three times with dichloromethane
|
Type
|
EXTRACTION
|
Details
|
extract with a saturated aqueous sodium bicarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the organic layer over MgSO4
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Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
evaporate in vacuo
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OCCN1C(=NC2=C1C=CC=C2)N2CCNCCC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |